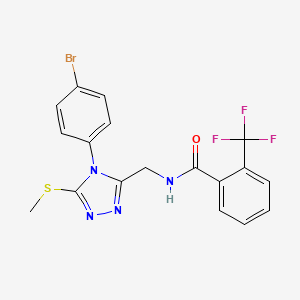![molecular formula C17H12ClN3O3 B2751478 [(Quinolin-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate CAS No. 1223026-47-8](/img/structure/B2751478.png)
[(Quinolin-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Quinolin-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is a complex organic compound that features a quinoline moiety and a chloropyridine carboxylate group
Méthodes De Préparation
The synthesis of [(Quinolin-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate typically involves multi-step organic reactions. The quinoline moiety can be synthesized using classical methods such as the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods often involve the use of aniline derivatives, aldehydes, and acids under various conditions such as microwave irradiation, ionic liquids, and solvent-free reactions . The chloropyridine carboxylate group can be introduced through nucleophilic substitution reactions involving chloropyridine derivatives and carboxylating agents .
Analyse Des Réactions Chimiques
[(Quinolin-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate undergoes several types of chemical reactions:
Oxidation: The quinoline moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloropyridine group. Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Applications De Recherche Scientifique
[(Quinolin-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of [(Quinolin-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The chloropyridine group can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets . These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
[(Quinolin-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate can be compared with other quinoline derivatives such as:
Quinoline: A simpler structure with similar biological activities but lacking the chloropyridine group.
Chloroquine: A well-known antimalarial drug with a quinoline core but different substituents.
Quinolinic acid: An intermediate in the kynurenine pathway with neuroactive properties.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity .
Propriétés
IUPAC Name |
[2-oxo-2-(quinolin-5-ylamino)ethyl] 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3/c18-15-7-6-11(9-20-15)17(23)24-10-16(22)21-14-5-1-4-13-12(14)3-2-8-19-13/h1-9H,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMIUFFWTWSPNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)COC(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2751397.png)

![4-{[(Tert-butoxy)carbonyl]amino}-2,2,6,6-tetramethyloxane-4-carboxylic acid](/img/structure/B2751402.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]acetamide](/img/structure/B2751406.png)
![2-[3-(Difluoromethyl)-4-iodo-5-methylpyrazol-1-yl]ethanol](/img/structure/B2751409.png)
![1-(4-Fluorobenzyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2751410.png)
![3-(3,4-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2751412.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide](/img/structure/B2751414.png)
![3-Amino-8-methyl-[1,2,4]triazolo[4,3-C]pyrimidin-5-OL](/img/structure/B2751417.png)
![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoic acid](/img/structure/B2751418.png)
